Cbz-3,5-Dichloro-D-Phenylalanine
Description
Cbz-3,5-Dichloro-D-Phenylalanine (Abbr: Cbz-D-Phe(3,5-Cl₂)-OH, CAS: Not explicitly provided; CAT No: CP12509) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. The compound features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of D-phenylalanine, with chlorine substituents at the 3 and 5 positions of the phenyl ring. Its molecular weight is 368.28 g/mol, and it serves as a critical intermediate in constructing peptide chains with enhanced stability and tailored bioactivity . Applications include studies on immune responses, cell-penetrating peptides, and electrochemical biosensing, as highlighted in recent pharmacological research .
Properties
Molecular Weight |
368.28 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)
Key Differences :
- Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group replaces Cbz. Fmoc is base-labile (removed via piperidine), whereas Cbz requires hydrogenolysis or strong acids for cleavage .
- Substituent Positions: Chlorine atoms are at the 2 and 5 positions of the phenyl ring, compared to 3 and 5 in Cbz-3,5-Dichloro-D-Phenylalanine.
- Molecular Weight : 456.32 g/mol , significantly higher due to the Fmoc group’s bulkier structure.
- Applications : Used in studies on furin inhibition and intestinal epithelial cell differentiation, reflecting its role in modulating enzymatic and cellular processes .
Cbz-3,5-Difluoro-D-Phenylalanine (CAS 1270290-58-8)
Key Differences :
- Halogen Substitution : Fluorine replaces chlorine at the 3 and 5 positions. Fluorine’s higher electronegativity but smaller atomic radius may enhance metabolic stability and reduce steric hindrance compared to chlorine .
- Molecular Weight : 335.30 g/mol , lighter than the dichloro analog, improving solubility and permeability.
- Physicochemical Properties :
- Drug-Likeness : Complies with Lipinski’s rules (molecular weight <500, HBD ≤5, HBA ≤10), making it a viable candidate for oral bioavailability .
Data Table: Comparative Analysis
Research Findings and Implications
- Steric and Electronic Effects : The 3,5-dichloro configuration in Cbz-D-Phe(3,5-Cl₂)-OH enhances hydrophobic interactions in peptide-receptor binding, while fluorine in the difluoro analog improves metabolic stability due to stronger C-F bonds .
- Protecting Group Impact : Fmoc’s bulkiness may hinder peptide chain flexibility but offers orthogonal protection strategies in solid-phase synthesis .
- Drug Development : Both dichloro and difluoro analogs comply with Lipinski’s rules, but the difluoro variant’s lower molecular weight and higher solubility may favor oral drug candidates .
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